LogP Modulation: Hydroxymethyl Group Reduces Lipophilicity by 0.51 Units vs. Non-Hydroxylated Analog
The hydroxymethyl substituent at the 2-position of the TT core confers a measurable reduction in octanol–water partition coefficient (LogP) compared with 3,4-dimethylthieno[2,3-b]thiophene, which lacks the −CH₂OH group [1]. This property is relevant when aqueous work-up compatibility or chromatographic retention behavior informs synthetic route selection or procurement decisions .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.07 (computed) |
| Comparator Or Baseline | 3,4-Dimethylthieno[2,3-b]thiophene (CAS 175202-58-1): LogP = 3.58 (computed) |
| Quantified Difference | ΔLogP = −0.51 (reduced lipophilicity) |
| Conditions | Computed LogP values sourced from Molbase (hydrocarbon comparator) and Chemsrc (target compound); identical computational method assumed. |
Why This Matters
Reduced LogP relative to the hydrocarbon analog facilitates aqueous-phase work-up and polar-solvent crystallization, directly impacting purification throughput and procurement cost-effectiveness.
- [1] Molbase. 3,4-DIMETHYLTHIENO[2,3-B]THIOPHENE (CAS 175202-58-1) – LogP = 3.5796. https://qiye.molbase.cn/d17603/529120 View Source
